molecular formula C13HN B14416218 Trideca-2,4,6,8,10,12-hexaynenitrile CAS No. 84356-86-5

Trideca-2,4,6,8,10,12-hexaynenitrile

Cat. No.: B14416218
CAS No.: 84356-86-5
M. Wt: 171.15 g/mol
InChI Key: OROZKPLETKDYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trideca-2,4,6,8,10,12-hexaynenitrile is a highly unsaturated nitrile compound featuring a 13-carbon chain with six conjugated triple bonds and a terminal cyano group. This article compares its hypothesized characteristics with similar compounds, focusing on molecular structure, synthesis, reactivity, and applications.

Properties

CAS No.

84356-86-5

Molecular Formula

C13HN

Molecular Weight

171.15 g/mol

IUPAC Name

trideca-2,4,6,8,10,12-hexaynenitrile

InChI

InChI=1S/C13HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1H

InChI Key

OROZKPLETKDYMP-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC#CC#CC#CC#CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10,12-hexaynenitrile typically involves the use of alkyne precursors and nitrile-forming reactions. One common method is the coupling of terminal alkynes with nitrile-containing compounds under specific reaction conditions, such as the use of catalysts like palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4,6,8,10,12-hexaynenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trideca-2,4,6,8,10,12-hexaynenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Trideca-2,4,6,8,10,12-hexaynenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Reference
Trideca-2,4,6,8,10,12-hexaynenitrile (hypothetical) C₁₃HN₇ Six conjugated triple bonds, terminal nitrile ~191.16* -
13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile C₁₅H₁₀ClN₃ Diazatricyclic core, chloro, ethyl groups, nitrile 276.12
13-Chloro-11-(chloromethyl)-…-carbonitrile C₁₃H₇Cl₂N₃ Chloromethyl substituent, nitrile 276.12
1,8-Diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene C₁₁H₈N₂ Unsubstituted diazatricyclic core 168.19
CL-20 (Hexanitrohexaazaisowurtzitane) C₆H₆N₁₂O₁₂ Six nitro groups, polycyclic cage structure 438.19

*Estimated based on formula.

Key Observations :

  • Backbone Complexity : this compound’s linear, fully conjugated system contrasts with the diazatricyclic cores of compounds in –11, which incorporate nitrogen heteroatoms and fused rings.
  • Functional Groups : Unlike CL-20’s nitro groups (explosive applications) , the nitrile group in Trideca-…hexaynenitrile suggests polar reactivity (e.g., hydrolysis to carboxylic acids or participation in cycloadditions).

Comparison :

  • Diazatricyclic nitriles () rely on heterocyclic formation via amine-mediated cyclization, whereas Trideca-…hexaynenitrile would require sequential alkyne couplings to build the conjugated system.
  • CL-20’s synthesis involves nitro group introduction under high-energy conditions , contrasting with nitriles’ typically milder nitrile group incorporation (e.g., substitution or dehydration).

Reactivity:

  • Nitrile Group : Expected to undergo hydrolysis (to carboxylic acids) or serve as a dipole in cycloadditions, unlike the inert nitro groups in CL-20 .
  • Conjugated System : The hexaynenitrile’s triple bonds may enable conductive or luminescent material applications, whereas diazatricyclic nitriles () are explored as medicinal scaffolds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.